molecular formula C15H18N4O4S B2682351 N-(2-(dimethylamino)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide CAS No. 851946-69-5

N-(2-(dimethylamino)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide

Cat. No.: B2682351
CAS No.: 851946-69-5
M. Wt: 350.39
InChI Key: GKLZJSAFWFRVSE-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a pyridine ring, a nitro group, and a sulfonamide group. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Derivative: Starting with a pyridine derivative, the dimethylamino group can be introduced through alkylation reactions.

    Sulfonamide Formation:

    Nitration: The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the pyridine ring.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring or dimethylamino group.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-(dimethylamino)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known pharmacophores.

    Industry: Use in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide would depend on its specific interactions with biological targets. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates. The nitro group may also play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)-4-nitrobenzenesulfonamide
  • N-(2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide
  • N-(2-(dimethylamino)-2-(pyridin-3-yl)ethyl)benzenesulfonamide

Uniqueness

The unique combination of functional groups in N-(2-(dimethylamino)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing specific applications in research and industry.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-pyridin-3-ylethyl]-4-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-18(2)15(12-4-3-9-16-10-12)11-17-24(22,23)14-7-5-13(6-8-14)19(20)21/h3-10,15,17H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLZJSAFWFRVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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